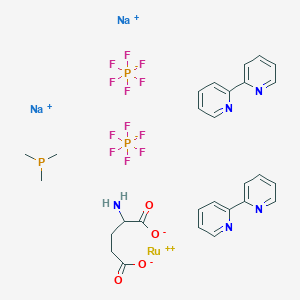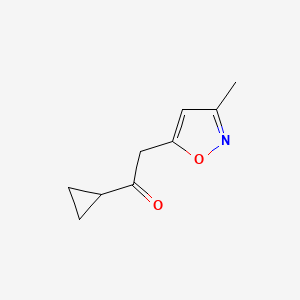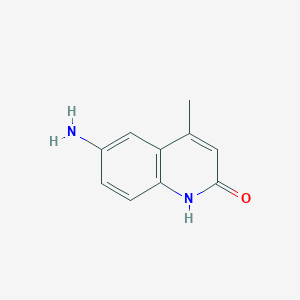
RuBi-Glutamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuBi-Glutamate is a novel caged-glutamate compound that is based on ruthenium photochemistry. It is designed for the optical manipulation of neuronal circuits. The compound can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation. This makes it highly efficient and useful in neurobiological applications, particularly for the photoactivation of neurons and dendritic spines .
Aplicaciones Científicas De Investigación
RuBi-Glutamate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Neurobiology: RuBi-Glutamate is used for the optical manipulation of neuronal circuits.
Functional Imaging: The compound is used in combination with functional imaging techniques to monitor and control neuronal activity.
Synaptic Mapping: RuBi-Glutamate is employed in the functional mapping of synaptic receptors and the activation of individual spines and neurons.
Pharmacological Studies: The compound is used to study the effects of glutamate release on neuronal activity and to investigate the mechanisms underlying synaptic transmission and plasticity.
Mecanismo De Acción
Target of Action
RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . The primary targets of RuBi-Glutamate are neurons and dendritic spines . These targets play a crucial role in transmitting signals in the nervous system.
Mode of Action
RuBi-Glutamate can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations . This interaction with its targets results in the generation of excitatory responses in individual dendritic spines with physiological kinetics . With laser beam multiplexing, two-photon RuBi-Glutamate uncaging can also be used to depolarize and fire pyramidal neurons with single-cell resolution .
Biochemical Pathways
RuBi-Glutamate affects the glutamine metabolic pathway . Glutamine plays a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . The downstream effects of these pathways include energy production, protein synthesis, and maintaining the acid-base balance .
Pharmacokinetics
It is known that rubi-glutamate can be used at low concentrations, partly avoiding the blockade of gabaergic transmission present with other caged compounds . This suggests that RuBi-Glutamate may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of RuBi-Glutamate’s action include the generation of excitatory responses in individual dendritic spines with physiological kinetics . It also leads to the depolarization and firing of pyramidal neurons with single-cell resolution .
Action Environment
Therefore, the presence and intensity of light, particularly visible wavelengths, could influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
RuBi-Glutamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the release of glutamate after one- or two-photon excitation . This release of glutamate is crucial for studying signal transmission and diagnosing pathological conditions in the brain .
Cellular Effects
RuBi-Glutamate has profound effects on various types of cells and cellular processes. It influences cell function by releasing glutamate, which is the major excitatory neurotransmitter in the central nervous system . This release impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of RuBi-Glutamate is through its ability to release glutamate after one- or two-photon excitation . This release of glutamate can lead to the activation or inhibition of enzymes, changes in gene expression, and binding interactions with biomolecules .
Metabolic Pathways
RuBi-Glutamate is involved in several metabolic pathways due to its ability to release glutamate. This release can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: RuBi-Glutamate is synthesized through a coordination complex involving a central ruthenium atom surrounded by six ligands. Two of these ligands are bidentate bipyridine molecules, which offer stability. Another ligand is trimethylphosphine, and the key player is the sixth ligand, L-glutamate, which is the neurotransmitter itself. The glutamate molecule is attached to the ruthenium center through its amino group .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves the preparation of the ruthenium complex followed by the attachment of the glutamate molecule. The process requires precise control of reaction conditions to ensure the stability and functionality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: RuBi-Glutamate primarily undergoes photochemical reactions. Upon exposure to light, the compound absorbs photons, leading to the excitation of electrons in the ruthenium complex. This results in the release of the glutamate molecule.
Common Reagents and Conditions: The primary reagent involved in the reactions of RuBi-Glutamate is light, typically in the visible or near-infrared range. The compound is stable under physiological conditions, making it suitable for biological experiments.
Comparación Con Compuestos Similares
4-Methoxy-7-nitroindolinyl-glutamate (MNI-Glutamate): Requires higher concentrations for effective two-photon uncaging and has more nonspecific effects.
CDNI-Glutamate: Another caged-glutamate compound with different photochemical properties.
DEAC450-Glutamate: Similar to RuBi-Glutamate but with different absorption maxima.
RuBi-Glutamate stands out due to its ability to achieve single-cell or even single-spine precision in neuronal activation, making it a valuable tool in neurobiological research .
Propiedades
IUPAC Name |
disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQVSHWHIPVYSZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F12N5Na2O4P3Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)





![1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2522756.png)


![methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2522760.png)
![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)

